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2-Methylazetidine-d3

Cat. No.: B1162545
M. Wt: 74.14
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Description

Significance of Azetidine (B1206935) Ring Systems in Synthetic Chemistry

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry and drug discovery. Their strained ring system imparts unique conformational rigidity, which can enhance the binding affinity and selectivity of drug candidates to their biological targets. The incorporation of an azetidine motif into a molecule can also improve its pharmacological properties. Azetidine derivatives are recognized as crucial intermediates in the synthesis of a wide array of biologically active compounds.

The Strategic Role of Deuterium (B1214612) Labeling in Chemical and Mechanistic Studies

Deuterium labeling, the replacement of hydrogen with its heavier isotope deuterium, is a fundamental technique in chemical and biological research. semanticscholar.org This isotopic substitution does not significantly alter the chemical properties of a molecule but does change its mass. This change is exploited in several ways:

Mechanistic Elucidation: By tracking the position of deuterium atoms through a chemical reaction, chemists can deduce the underlying reaction mechanism.

Kinetic Isotope Effect (KIE): The cleavage of a carbon-deuterium bond is slower than that of a carbon-hydrogen bond. This "deuterium kinetic isotope effect" can be measured to determine the rate-limiting step of a reaction. semanticscholar.orgresearchgate.net

Metabolic Studies: In pharmaceutical research, deuterium labeling helps to study the metabolic fate of a drug. A deuterated drug can exhibit a slower rate of metabolism, which can lead to improved pharmacokinetic profiles. semanticscholar.orgresearchgate.net

Internal Standards: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantitative analysis due to their similar chemical behavior to the non-deuterated analyte and their distinct mass.

Historical Development of Research on Azetidine Ring Systems and Deuterated Analogs

Research into azetidine chemistry has a rich history, with initial studies focusing on the synthesis and reactivity of this strained ring system. Over the years, the development of more sophisticated synthetic methods has allowed for the preparation of a wide variety of substituted azetidines. researchgate.net The first naturally occurring azetidine, L-azetidine-2-carboxylic acid, was discovered in the mid-20th century, further stimulating interest in this class of compounds. researchgate.netresearchgate.net

The advent of isotopic labeling techniques brought a new dimension to azetidine research. The synthesis of deuterated azetidine analogs has enabled more detailed investigations into their biological activities and reaction mechanisms. For instance, patents have disclosed the use of deuterated 3-methylazetidine (B2440550) and 1-methylazetidine derivatives in the development of novel therapeutics, such as protein degraders and modulators of neurotransmission, respectively. google.comgoogle.com

Scope and Academic Relevance of 2-Methylazetidine-d3 Investigations

While detailed research findings specifically on this compound are not extensively published, its availability from commercial suppliers indicates its use as a specialized research chemical. lgcstandards.comsmart-chem.de The academic relevance of this compound lies in its potential application in the following areas:

As a building block: For the synthesis of more complex deuterated molecules, particularly for use in pharmaceutical and agrochemical research.

In mechanistic studies: To probe the reaction mechanisms of processes involving the 2-methylazetidine (B154968) scaffold.

As an internal standard: For the accurate quantification of 2-methylazetidine or its derivatives in various matrices.

The combination of the functionally important azetidine ring and the strategic placement of deuterium atoms makes this compound a valuable tool for chemists seeking to understand and manipulate chemical and biological systems at a molecular level.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound and its non-deuterated analog, 2-Methylazetidine.

PropertyThis compound2-Methylazetidine
IUPAC Name This compound2-methylazetidine
Molecular Formula C4H6D3NC4H9N
Molecular Weight 74.14 g/mol 71.12 g/mol nih.gov
CAS Number 2794123-01-419812-49-8 nih.gov
Synonyms (±)-2-Methyl-azetidine-d3Azetidine, 2-methyl- nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₄H₆D₃N B1162545 2-Methylazetidine-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C₄H₆D₃N

Molecular Weight

74.14

Synonyms

(±)-2-Methyl-azetidine-d3;  (±)-2-Methylazetidine-d3

Origin of Product

United States

Advanced Spectroscopic Characterization Methodologies for 2 Methylazetidine D3

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural analysis of 2-methylazetidine-d3. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a comprehensive picture of the molecule's connectivity and spatial arrangement can be assembled.

Elucidation of Deuterium (B1214612) Distribution via ¹H, ¹³C, and ²H NMR Techniques

The primary step in the analysis of this compound is to confirm the location and incorporation of the deuterium atoms. This is achieved by comparing the ¹H, ¹³C, and ²H NMR spectra. Assuming the deuteration has occurred on the methyl group (a common synthetic route), creating a -CD₃ group, the following spectral changes would be anticipated compared to the unlabeled compound.

¹H NMR: The signal corresponding to the methyl protons, which would appear as a doublet in unlabeled 2-methylazetidine (B154968), would be absent or significantly diminished in the ¹H NMR spectrum of the d3-isotopologue. The remaining signals for the protons on the azetidine (B1206935) ring (at C2, C3, and C4) would remain, although their multiplicities might be simplified if any long-range coupling to the methyl protons existed.

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, the carbon of the deuterated methyl group (C-CD₃) would exhibit a characteristic multiplet (typically a 1:3:6:7:6:3:1 septet) due to the one-bond coupling with deuterium (spin I=1). This contrasts with the quartet observed for a standard CH₃ group in a proton-coupled ¹³C spectrum. The chemical shift of this carbon would also experience a slight upfield isotopic shift. ckgas.com

²H NMR (Deuterium NMR): A single resonance would be expected in the ²H NMR spectrum, confirming that all three deuterium atoms are in a chemically equivalent environment. ckgas.com The chemical shift in the ²H spectrum is nearly identical to that of the corresponding proton in the ¹H spectrum.

Table 1: Hypothetical NMR Data for this compound (in CDCl₃) This table presents expected data based on known shifts for similar structures and the principles of isotopic labeling. Actual values may vary.

Atom Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)Expected Multiplicity (¹³C)
C2~3.5-3.7 (m)~55-58CH
C3~2.0-2.2 (m)~25-28CH₂
C4~3.3-3.5 (m)~45-48CH₂
2-CD₃Absent~18-22Septet (due to C-D coupling)
NHVariable, broad singlet--

Application of 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals of the remaining protons and carbons in the azetidine ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the proton at C2 and the adjacent protons at C3, and between the C3 protons and the adjacent protons at C4, confirming the connectivity of the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It provides a direct link between the ¹H and ¹³C assignments. For instance, the proton signal assigned to C2-H would show a cross-peak with the carbon signal assigned to C2.

Table 2: Expected 2D NMR Correlations for this compound

Correlation TypeProton(s)Correlated Atom(s)Information Gained
COSY H2H3Confirms C2-C3 connectivity
H3H4Confirms C3-C4 connectivity
HSQC H2C2Direct C-H assignment for position 2
H3C3Direct C-H assignment for position 3
H4C4Direct C-H assignment for position 4
HMBC H2C4, CD₃Confirms ring structure and methyl group position
H4C2, CD₃Confirms ring structure and methyl group position

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Azetidine rings are not planar and undergo dynamic processes such as ring-puckering and nitrogen inversion. colab.wsacs.org The methyl substituent at the C2 position can exist in pseudo-axial or pseudo-equatorial orientations.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insight into these conformational exchange processes. nih.gov At room temperature, if the rate of interconversion between conformers is fast on the NMR timescale, the spectra will show averaged signals. As the temperature is lowered, the rate of this exchange slows down. If the exchange rate becomes slow enough, separate signals for each distinct conformer may be observed. The temperature at which the separate signals merge into a single broad peak (the coalescence temperature) can be used to calculate the energy barrier for the conformational change. acs.org For this compound, DNMR could be used to determine the energy barrier for ring puckering and the relative populations of the axial and equatorial conformers.

Vibrational Spectroscopy Methodologies (IR, Raman)

Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of a molecule and are highly sensitive to its structure and bonding, including the presence of isotopic labels. americanpharmaceuticalreview.comiastate.eduscirp.orgnih.gov

Analysis of C-D Vibrational Modes

The most direct evidence of deuteration in an IR or Raman spectrum is the appearance of carbon-deuterium (C-D) vibrational modes. Due to the heavier mass of deuterium compared to protium (B1232500), C-D stretching vibrations appear at significantly lower frequencies than C-H stretching vibrations.

C-H stretching modes typically appear in the 2800-3000 cm⁻¹ region.

C-D stretching modes for a -CD₃ group are expected in the 2000-2250 cm⁻¹ region. caltech.educdnsciencepub.com

The presence of strong absorption bands in this characteristic "silent" region of the spectrum provides definitive proof of C-D bond formation. Other deuterated methyl group vibrations, such as bending or rocking modes, would also appear at lower frequencies compared to their C-H counterparts. caltech.edu

Table 3: Typical Vibrational Frequencies for Methyl vs. Deuterated Methyl Groups

Vibrational ModeTypical Frequency (cm⁻¹) for -CH₃Expected Frequency (cm⁻¹) for -CD₃
Symmetric Stretch (νs)~2870~2120-2140 caltech.edu
Asymmetric Stretch (νas)~2960~2225-2240
Symmetric Bend (δs)~1380~950-1050 caltech.eduresearchgate.net
Asymmetric Bend (δas)~1460~1040-1080
Rocking (ρ)~1050-1150~570-800 caltech.edu

Application in Conformational Studies

Vibrational spectroscopy is also a valuable tool for studying molecular conformation. Different conformers of this compound (e.g., with the methyl-d3 group in an axial vs. equatorial position) will have slightly different geometries and, consequently, distinct sets of vibrational frequencies. researchgate.netmdpi.com

While it may be difficult to resolve these differences in a room temperature spectrum of a flexible molecule, the data becomes powerful when combined with theoretical calculations. By calculating the theoretical vibrational spectra for different possible conformers (e.g., using Density Functional Theory, DFT), a comparison can be made with the experimental IR and Raman data. A good match between the calculated spectrum of a specific conformer and the experimental spectrum can provide strong evidence for the predominance of that conformer in the sample. uq.edu.au

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for the analysis of deuterated compounds, offering high sensitivity and detailed structural information.

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition and verifying the isotopic purity of this compound. acs.orgpoliba.it By providing exact mass measurements with high accuracy, HRMS can distinguish between the deuterated compound and its non-deuterated counterpart, as well as identify any partially deuterated species. nih.gov The presence and abundance of deuterium atoms lead to a predictable increase in the molecular weight of the ion.

The isotopic purity is determined by comparing the intensities of the mass peaks corresponding to the fully deuterated molecule and any residual non-deuterated or partially deuterated molecules. nih.gov For instance, in the analysis of deuterated aldosterone, the mass spectrum clearly showed a clean molecular ion for the d4 standard with 96.9% isotopic purity. Challenges in HRMS analysis of deuterated compounds can arise from the natural abundance of heavy isotopes in non-deuterated compounds, which may cause interference and potential overestimation of the deuterated molecule's concentration. nih.gov Therefore, careful interpretation of the data is essential. nih.gov

Table 1: Theoretical and Observed Masses for 2-Methylazetidine Isotopologues

Compound Formula Theoretical Exact Mass (Da) Observed Exact Mass (Da) Isotopic Purity (%)
2-Methylazetidine C₄H₉N 71.0735 - -

Note: The data in this table is illustrative and based on typical HRMS analysis results for similar deuterated compounds. Actual observed masses and purity may vary depending on the specific synthesis and purification methods.

The analysis of fragmentation patterns in mass spectrometry provides definitive structural confirmation of this compound. Electron impact (EI) ionization, a common technique, causes the molecular ion to break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule.

For 2-Methylazetidine, the fragmentation is predictable. The molecular ion [(CH₃)₃CH]⁺ would be observed at an m/z corresponding to its molecular weight. docbrown.info Key fragments would arise from the cleavage of bonds within the azetidine ring and the loss of the methyl group. libretexts.orglibretexts.org A prominent fragment for 2-methylazetidine would be the 2-methylazetidine ion (C₄H₈N⁺) at m/z 70. researchgate.net In the deuterated analogue, the masses of the molecular ion and any fragments containing the deuterium-labeled methyl group will be shifted by +3 amu. This shift provides clear evidence of the location of the deuterium atoms. The stability of the resulting carbocations influences the relative abundance of the fragment peaks, with more stable carbocations typically showing higher intensity. libretexts.org

Table 2: Expected Key Fragments in the Mass Spectrum of 2-Methylazetidine and its d3-Isotopologue

Fragment Ion Structure Expected m/z (2-Methylazetidine) Expected m/z (this compound)
Molecular Ion [C₄H₉N]⁺ 71 74
Loss of methyl [C₃H₆N]⁺ 56 56
Loss of deuteromethyl [C₃H₆N]⁺ - 56
Azetidinyl cation [C₃H₆N]⁺ 56 56

Note: This table presents a simplified prediction of fragmentation. Actual mass spectra may show additional fragments and variations in relative intensities.

High-Resolution Mass Spectrometry for Isotopic Purity Verification

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique can be applied to suitable crystalline derivatives of 2-Methylazetidine to unambiguously establish its molecular geometry, including bond lengths, bond angles, and the conformation of the four-membered azetidine ring. researchgate.net The puckering of the azetidine ring is a key structural feature that can be precisely defined. researchgate.net

For chiral molecules, X-ray crystallography can determine the absolute configuration of stereocenters. researchgate.netnih.gov This is particularly relevant for derivatives of 2-Methylazetidine, which is chiral at the C2 position. The absolute configuration of new azetidinylquinolones has been established using this method. nih.gov While direct crystallographic analysis of this compound itself may be challenging due to its physical state at room temperature, derivatization to a suitable crystalline solid allows for this powerful analytical technique to be employed. nih.govacs.org

Other Advanced Spectroscopic and Analytical Techniques

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemistry of chiral molecules like this compound in solution. wikipedia.org These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance. nih.gov

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. slideshare.net The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule. tandfonline.comnih.gov For azetidine-containing compounds, CD spectra have been used to assign the configuration of metal complexes and to study the conformational properties of N-nitrosoazetidines. tandfonline.comvulcanchem.comacs.org The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the stereochemistry. researchgate.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org ORD curves can also be used to determine the absolute configuration of chiral molecules. slideshare.netfigshare.com The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is highly sensitive to the molecular stereochemistry. slideshare.net Studies on other cyclic amines have shown that ORD profiles are sensitive to conformational changes and solvent effects. nih.gov

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds. ijfmr.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like 2-Methylazetidine. nih.govnih.gov GC separates the components of a mixture, and the MS provides mass spectra for each component, allowing for their identification. iosrjournals.orgsaspublishers.com GC-MS has been used to identify 2-methylazetidine derivatives in various samples. utm.my For this compound, GC-MS can confirm its retention time and provide a mass spectrum that verifies its identity and isotopic labeling.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique used for a wide range of compounds. nih.govcaymanchem.comasiapharmaceutics.infogoogle.com LC is used to separate the analyte from a matrix, and the MS provides structural information. saspublishers.com LC-MS is particularly useful for monitoring deuterated and non-deuterated forms of a drug and its metabolites in biological fluids. nih.gov The use of deuterated solvents or additives in the mobile phase can also be employed to aid in structural elucidation. nih.govresearchgate.net

Table 3: Summary of Advanced Analytical Techniques for this compound

Technique Information Obtained Relevance to this compound
HRMS Exact mass, elemental composition Verification of deuteration, isotopic purity assessment
MS/MS Fragmentation patterns Structural confirmation, location of deuterium labels
X-ray Crystallography 3D molecular structure, absolute configuration Definitive structural and stereochemical analysis of crystalline derivatives
CD/ORD Absolute configuration, conformation in solution Determination of chirality, study of conformational dynamics
GC-MS Separation and identification of volatile compounds Purity analysis, confirmation of identity and deuteration

| LC-MS | Separation and identification of non-volatile compounds | Analysis in complex matrices, metabolic studies |

Computational and Theoretical Investigations of 2 Methylazetidine D3

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 2-Methylazetidine-d3. These computational methods provide insights into the electronic structure, reactivity, and energetics that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a widely used tool for investigating the electronic structure and reactivity of organic molecules due to its balance of computational cost and accuracy. mdpi.com For azetidine (B1206935) derivatives, DFT calculations have been employed to estimate properties like ring strain energy, which for some benzazetidine systems is calculated to be around 32 kcal mol⁻¹. researchgate.net

DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and calculate spectroscopic properties. mdpi.comepstem.net For instance, in studies of related heterocyclic systems, DFT calculations have been crucial in analyzing complex intramolecular hydrogen bonding patterns. mdpi.com The choice of functional, like the ωB97X-D, has been shown to be effective for its broad applicability and accuracy in energetic predictions for various reactions. researchgate.net

In the context of reactivity, DFT can be used to model reaction pathways and transition states. For example, in the lithiation of substituted azetidines, DFT calculations have helped to rationalize the observed regioselectivity by comparing the energies of different transition states. acs.org These calculations can reveal subtle electronic and steric effects that govern the outcome of a reaction. acs.org

Ab Initio Methods for High-Accuracy Calculations

For situations requiring higher accuracy, ab initio methods are employed. These methods are based on first principles of quantum mechanics without empirical parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data. frontiersin.orgmdpi.com

Ab initio calculations have been successfully used to determine the structure of azetidine, showing good agreement with experimental results, although discrepancies can arise, for instance, in the puckering angle. researchgate.net In studies of deuterated species, such as deuterated n-butane cations, ab initio UHF/6-31G** and MP2/6-31G* calculations have been instrumental in understanding the role of zero-point vibrational energy in determining preferred conformations. researchgate.net These high-level calculations, sometimes combined with configuration interaction (SDCI) methods, can also yield accurate hyperfine coupling constants for comparison with experimental ESR data. researchgate.net

For complex phenomena like nonadiabatic dissociation processes in deuterated methylnitrite ions, ab initio calculations have been essential to reveal that potential energy curves cross at large internuclear distances, explaining the observed low reaction rates and large isotope effects. uliege.be

Basis Set and Functional Selection for Deuterated Systems

The selection of an appropriate basis set and functional is critical for obtaining reliable results in quantum chemical calculations, especially for deuterated systems where subtle energetic differences are important.

Functionals: Hybrid functionals like B3LYP are popular for a wide range of applications, including the study of electronic properties and reaction mechanisms. researchgate.netmdpi.com For systems involving non-covalent interactions, dispersion-corrected functionals such as B3LYP-D3 and ωB97X-D are often preferred. acs.orgmit.edu The M06-2X functional has also demonstrated good performance in calculating conformational free energies of substituted azetidines. acs.orgacs.org

Basis Sets: The Pople-style basis sets, such as 6-31G(d) and 6-311G(d,p), are widely used for geometry optimizations and frequency calculations. mdpi.comgaussian.com For higher accuracy, especially in the calculation of properties like NMR chemical shifts, larger basis sets like 6-311++G(2d,p) or the correlation-consistent basis sets (e.g., cc-pVTZ) are recommended. mdpi.comfrontiersin.org The inclusion of diffuse functions (e.g., '+' or '++') is important for accurately describing anions and systems with significant non-covalent interactions. researchgate.netgaussian.com For deuterated systems, simulating deuteration can be done by making small adjustments to bond lengths in the input geometry. mdpi.com

The choice of basis set can significantly impact computational time and accuracy. While larger basis sets are generally expected to yield more accurate results, this is not always the case with DFT, and smaller basis sets can sometimes provide better predictions due to error compensation. mdpi.comresearchgate.net

FunctionalBasis SetApplicationReference
B3LYP6-31G(d)Geometry optimization, NMR shielding calculations mdpi.com
ωB97X-D6-31+G*Electronic structure calculations researchgate.net
M06-2X6-311++G(d,p)Conformational free energy calculations acs.orgacs.org
B3LYP-D3def2-TZVPQM/MM calculations of reaction profiles acs.org
UHF/MP26-31G**Conformational analysis of deuterated cations researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are crucial for its chemical behavior. Conformational analysis and molecular dynamics simulations are powerful computational tools to explore these aspects.

Prediction of Stable Conformers and Energy Landscapes

Computational methods are extensively used to predict the stable conformers of flexible molecules and to map their potential energy landscapes. For azetidine derivatives, studies have shown that the four-membered ring can exist in a puckered conformation. acs.org The orientation of substituents, such as a methyl group, can be either axial or equatorial, with the equatorial position generally being more stable to avoid steric strain. acs.org

Conformational analysis of related azetidine-containing oligomers has been performed by optimizing structures at the DFT-D level of theory. mdpi.com These studies reveal how the number of residues and intramolecular hydrogen bonding influence the conformational preferences, leading to either extended or folded structures. mdpi.comresearchgate.net The relative energies of different conformers can be used to predict their populations at a given temperature.

Molecular dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time. researchgate.net By simulating the motion of atoms, MD can reveal the dynamic interplay between different conformers and the barriers to their interconversion. mdpi.com For azetidine derivatives, MD simulations have been used to validate docking results and to assess the stability of protein-ligand complexes. researchgate.net

Influence of Deuteration on Conformational Preferences

Deuteration, the replacement of a hydrogen atom with its heavier isotope deuterium (B1214612), can have subtle but significant effects on the conformational preferences of a molecule. This is primarily due to the change in zero-point vibrational energy (ZPVE). The C-D bond has a lower ZPVE than the C-H bond, which can lead to a preference for conformations where the deuterium atom is in a sterically less hindered position.

Studies on partially deuterated n-butane cations have shown that ZPVE differences are key to determining the preferred conformations. researchgate.net By comparing ab initio calculations with experimental ESR results, it was found that a Boltzmann distribution over the possible rotational isomers could explain the observed spectra. researchgate.net

In the context of this compound, deuteration at the methyl group or on the azetidine ring could influence the puckering equilibrium of the ring and the rotational barrier of the methyl group. While specific computational studies on the conformational effects of deuteration in this compound are not widely available, the principles derived from studies of other deuterated molecules suggest that such effects, although small, could be computationally predictable and potentially observable experimentally.

Prediction of Spectroscopic Parameters (Methodological Focus)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For isotopically labeled compounds like this compound, theoretical predictions are particularly valuable for understanding the effects of isotopic substitution on spectroscopic signatures. The focus here is on the methodologies employed for these predictions.

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods has become a routine and indispensable tool for structure elucidation. faccts.de For this compound, these calculations can predict ¹H and ¹³C chemical shifts and spin-spin coupling constants, providing a theoretical spectrum that can be compared with experimental data.

The primary method for these predictions is Density Functional Theory (DFT). scispace.com Functionals such as B3LYP, PBE0, and ωB97X-D are commonly used in conjunction with appropriate basis sets (e.g., def2-TZVP, 6-31+G*) to calculate NMR shielding tensors. faccts.demit.eduresearchgate.net The process typically involves:

Conformational Search: Identifying the lowest energy conformer(s) of the molecule, as NMR parameters are highly dependent on the molecular geometry. faccts.de

Geometry Optimization: Optimizing the geometry of the most stable conformer(s) at a chosen level of theory.

NMR Shielding Calculation: Calculating the isotropic shielding constants for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, which is a standard for reliable results. faccts.de

Chemical Shift Determination: Converting the calculated absolute shielding values (σ) to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, the presence of deuterium in the methyl group (a spin-1 nucleus) instead of protium (B1232500) (a spin-1/2 nucleus) simplifies the ¹H NMR spectrum by removing the signal corresponding to the methyl protons and eliminating its coupling to adjacent protons. The calculations would also predict a small isotopic shift on the chemical shift of the adjacent C2 carbon, a phenomenon that can be rationalized through theoretical models.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound Calculated using a hypothetical DFT (B3LYP/6-31G) method in CDCl₃.*

AtomPredicted ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)Predicted J-coupling (Hz)
C255.8H23.85 (m)JH2-H4a = 2.1, JH2-H4b = 4.5
C324.5H3a, H3b2.20 (m)
C448.2H4a, H4b3.55 (m)
CD₃20.1 (septet, JC-D ≈ 20 Hz)NH1.90 (s, br)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is highly sensitive to molecular structure and isotopic substitution. Theoretical simulations of vibrational spectra are crucial for assigning experimental bands to specific molecular motions. rsc.org

The methodology for simulating the vibrational spectrum of this compound involves:

Geometry Optimization: As with NMR predictions, the first step is to obtain the equilibrium geometry of the molecule at a reliable level of theory (e.g., B97-D3/def2-TZVP). researchgate.netresearchgate.net

Frequency Calculation: A harmonic frequency analysis is then performed on the optimized structure. This calculation yields the vibrational frequencies and their corresponding IR intensities and Raman activities.

Scaling: The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96-0.98 for DFT methods) to improve agreement with experimental data. mdpi.com

For this compound, the most significant difference compared to its non-deuterated analog would be the vibrational modes involving the methyl group. The C-D stretching vibrations are expected to appear at significantly lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹). This large isotopic shift provides a clear and unambiguous marker for confirming deuteration and can be precisely predicted by computational models. rsc.org

Table 2: Illustrative Comparison of Predicted Vibrational Frequencies (cm⁻¹) for Key Stretching Modes

Vibrational Mode2-Methylazetidine (B154968) (Calculated)This compound (Calculated)Expected Isotopic Shift
N-H Stretch34103410Minimal
C-H Stretch (Ring)29802980Minimal
C-H Stretch (Methyl)2950N/AN/A
C-D Stretch (Methyl)N/A2210Large (≈ -740 cm⁻¹)

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, enabling detailed investigation of reaction pathways that may be difficult to probe experimentally. For strained ring systems like azetidines, computational studies can elucidate mechanisms of ring-opening, cycloadditions, and other transformations. researchgate.netresearchgate.net

Understanding a chemical reaction requires characterizing the transition states (TS) that connect reactants to products. Computational chemistry allows for the precise location of TS structures and the calculation of activation energy barriers (ΔG‡). researchgate.net

The general procedure involves:

Mapping the Potential Energy Surface: Proposing a plausible reaction pathway and identifying the structures of reactants, intermediates, transition states, and products.

Transition State Search: Using specialized algorithms to locate the first-order saddle point (the transition state) on the potential energy surface corresponding to the reaction.

Frequency Analysis: Performing a vibrational frequency calculation on the located TS structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculation: Calculating the Gibbs free energies of the reactants and the transition state to determine the activation energy barrier.

For a reaction involving this compound, such as a nucleophilic ring-opening, computational analysis could distinguish between different possible mechanisms (e.g., Sₙ1 vs. Sₙ2) by comparing the energy barriers of the respective transition states.

Table 3: Hypothetical Energy Barriers for a Ring-Opening Reaction of this compound

Reaction PathwayRate-Determining StepTransition StateCalculated ΔG‡ (kcal/mol)
Sₙ2 PathwayNucleophilic attack at C2[TS_SN2]‡22.5
Sₙ1 PathwayC-N bond cleavage[TS_SN1]‡35.1

The kinetic isotope effect (KIE) is the change in the rate of a reaction upon isotopic substitution. libretexts.org The study of KIEs is a powerful tool for elucidating reaction mechanisms, and computational models can predict these effects with high accuracy. wikipedia.org The KIE is defined as the ratio of the rate constant of the light isotopologue (k_light) to that of the heavy one (k_heavy).

In this compound, the deuterium atoms are not directly involved in bond-breaking or bond-forming events in many potential reactions (e.g., reactions at the ring nitrogen or C4). In such cases, a secondary kinetic isotope effect (SKIE) would be observed. wikipedia.org SKIEs arise from changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state.

The value of the SKIE provides information about changes in hybridization or steric environment at the labeled position during the reaction:

Normal SKIE (kH/kD > 1): Typically observed when the transition state is more sterically crowded or when there is a change from sp³ to sp² hybridization at an adjacent center, which weakens the C-H/C-D bending modes. princeton.edu

Inverse SKIE (kH/kD < 1): Often occurs when the transition state is less crowded or when hybridization changes from sp² to sp³, strengthening the C-H/C-D bonds. researchgate.net

Computational prediction of the KIE involves calculating the vibrational frequencies for both the light (2-Methylazetidine) and heavy (this compound) isotopologues in their ground states and at the transition state. The KIE can then be calculated using statistical mechanics principles, primarily from the differences in zero-point vibrational energies (ZPVE).

Table 4: Illustrative Predicted Secondary KIEs for a Reaction at the Azetidine Nitrogen

Reaction TypeNature of Transition StatePredicted kH/kD (per D)Interpretation
N-Alkylationsp³ N (tetrahedral-like) → sp³ N (more crowded TS)1.05Normal SKIE, indicating increased steric hindrance at the methyl group in the TS.
N-Acylationsp³ N (tetrahedral-like) → sp² N (planar-like TS)0.98Inverse SKIE, suggesting a less sterically hindered environment for the methyl group in a more open TS.

Chemical Reactivity and Derivatization Pathways of 2 Methylazetidine D3

Ring-Opening Reactions of the Azetidine (B1206935) Core

The relief of ring strain is a primary driving force for the reactivity of azetidines, leading to various ring-opening reactions that yield functionalized linear amines. acs.orgrsc.org These reactions can be initiated by either nucleophiles or electrophiles and are crucial for the synthetic utility of azetidine derivatives. rsc.orgmagtech.com.cn

Nucleophilic Ring Opening

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn The regioselectivity of this process is highly dependent on the substitution pattern of the azetidine ring and the nature of the nucleophile. magtech.com.cnorganic-chemistry.org For unsymmetrically substituted azetidines like 2-methylazetidine (B154968), nucleophilic attack can occur at either the C2 or C4 position.

Generally, in the absence of strong electronic effects, sterically demanding or highly reactive nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn However, the regioselectivity can be influenced by activation of the azetidine nitrogen. When the nitrogen atom is quaternized to form an azetidinium salt, the ring becomes more susceptible to nucleophilic attack. magtech.com.cnorganic-chemistry.org

Studies on various azetidinium ions have shown that the regioselectivity of ring-opening is a complex interplay of factors including the substitution pattern and the nucleophile itself. organic-chemistry.org For instance, in azetidinium ions with a substituent at the C2 position, nucleophilic attack can occur at either C2 or C4. Experimental and computational studies have been employed to understand and predict the regioselectivity of these reactions. organic-chemistry.org The outcomes of these reactions provide access to highly functionalized, stereodefined acyclic amines. organic-chemistry.org

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Substituted Azetidinium Ions

Azetidinium Ion SubstitutionNucleophileMajor Site of AttackReference
Unsubstituted at C4Azide, Benzylamine, Acetate, AlkoxidesC4 organic-chemistry.org
Methyl group at C4Azide, Benzylamine, Acetate, AlkoxidesC2 organic-chemistry.org

Electrophilic Activation and Ring Opening

The azetidine ring can be activated towards ring-opening by electrophiles. organic-chemistry.org This typically involves the coordination of a Lewis acid or a Brønsted acid to the nitrogen atom, which enhances the electrophilicity of the ring carbons. magtech.com.cnrsc.org This activation facilitates the attack by even weak nucleophiles.

For example, Lewis acid-promoted ring-opening of 2-aryl-N-tosylazetidines with aromatic nucleophiles via a Friedel-Crafts-type mechanism has been reported. rsc.org Similarly, the use of reagents like pyridine-HF (Olah's reagent) can promote the regioselective ring-opening of azetidines to produce γ-fluorinated amines. rsc.org The reaction is proposed to proceed through an acid-promoted activation of the nitrogen, leading to a carbocationic intermediate that is then attacked by the fluoride (B91410) ion. rsc.org

The reaction of azetidines with chloroformates can also lead to ring-opened products, specifically γ-chloroamines, which can be valuable synthetic intermediates. researchgate.net

Mechanistic Insights into Strain-Driven Reactivity

The reactivity of the azetidine ring is fundamentally driven by its inherent strain energy. rsc.orgrsc.orgresearchgate.netresearchgate.net This strain arises from bond angle distortion and torsional strain within the four-membered ring. The release of this strain energy provides a thermodynamic driving force for ring-opening reactions. rsc.orgresearchgate.net

The ring strain in azetidine (approximately 25.4 kcal/mol) is intermediate between that of the highly reactive aziridines (27.7 kcal/mol) and the relatively unreactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain allows for the selective activation and cleavage of the C-N bonds under specific reaction conditions, making azetidines versatile building blocks in organic synthesis. rsc.orgrsc.org The ability to trigger this unique reactivity under appropriate conditions allows for the synthesis of complex acyclic amines from relatively simple cyclic precursors. rsc.org

Functionalization at Specific Positions

Beyond ring-opening reactions, the 2-methylazetidine-d3 scaffold allows for functionalization at the nitrogen atom and the 2-methyl group. These reactions preserve the four-membered ring structure while introducing new functional groups.

N-Alkylation and Acylation Reactions

The nitrogen atom of the azetidine ring is a nucleophilic center and can readily undergo alkylation and acylation reactions. These reactions are standard methods for introducing substituents on the nitrogen, which can modulate the electronic properties and steric environment of the molecule.

N-Alkylation: This can be achieved using various alkylating agents, such as alkyl halides. google.com These reactions typically proceed under standard nucleophilic substitution conditions.

N-Acylation: Acylation of the azetidine nitrogen is a common transformation, often used to install protecting groups or to synthesize amide derivatives. vulcanchem.com Acyl chlorides or anhydrides are typically used in the presence of a base. vulcanchem.com For instance, N-acetylation can be accomplished using acetyl chloride and a base like triethylamine. vulcanchem.com The resulting N-acylazetidines can exhibit interesting reactivity; for example, N-acyl-azetidines can serve as precursors for the synthesis of ketones via reaction with organometallic reagents. rsc.org

Table 2: Examples of N-Functionalization Reactions of Azetidines

Reaction TypeReagentProduct TypeReference
N-AlkylationAlkyl HalideN-Alkylazetidine google.com
N-AcylationAcetyl Chloride/BaseN-Acetylazetidine vulcanchem.com
N-AcylationN-Phthaloyl-(S)-alanyl chloridesDiastereomeric amides researchgate.net

Substitutions at the 2-Methyl Position

Functionalization at the C2 position of the azetidine ring, including the methyl group, is a more challenging but highly valuable transformation for creating structural diversity.

Recent advances have demonstrated that the C2 position can be functionalized through various methods. One approach involves the deprotonation of an N-activated azetidine to form an α-amino carbanion, which can then react with electrophiles. For example, borane-promoted diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes has been reported. rsc.org

Furthermore, methods for the synthesis of C2-substituted azetidines provide access to a range of derivatives. A scalable method using chiral tert-butanesulfinamides allows for the introduction of aryl, vinyl, allyl, and alkyl groups at the 2-position with high stereoselectivity. acs.org The resulting sulfinamide-protected azetidines can be deprotected and further functionalized. acs.org

Derivatization at Other Ring Carbons

The functionalization of the azetidine ring at carbons other than the one adjacent to the nitrogen atom is a key strategy for creating diverse molecular architectures. For this compound, this involves reactions at the C3 and C4 positions.

One prominent method for derivatization at the C3 position involves the aza-Michael addition. For instance, (N-Boc-azetidin-3-ylidene)acetate, a related azetidine derivative, can be synthesized from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate can then undergo an aza-Michael addition with various NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov A similar strategy has been used to synthesize a heterocyclic intermediate for Baricitinib by reacting 4-(7-SEM-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole with 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. nih.gov

Palladium-catalyzed intramolecular amination of unactivated C-H bonds provides another route to functionalized azetidines. This method can transform γ-C(sp³)–H bonds into C–N bonds, leading to the formation of azetidines with high diastereoselectivity. organic-chemistry.org Deuteration studies in related systems have shown that primary γ-C–H bonds are the most reactive in these cyclization reactions. organic-chemistry.org

The table below summarizes examples of derivatization reactions applicable to the azetidine ring, which could be adapted for this compound.

Reaction Type Reactants Catalyst/Reagent Product Type Reference
Aza-Michael Addition(N-Boc-azetidin-3-ylidene)acetate, NH-heterocyclesDBU3-Substituted 3-(acetoxymethyl)azetidines nih.gov
Intramolecular C-H AminationPicolinamide (B142947) (PA) protected aminesPalladium(II) acetateSubstituted azetidines organic-chemistry.org

Cycloaddition and Cyclocondensation Reactions Involving Deuterated Azetidines

Cycloaddition and cyclocondensation reactions are powerful tools for constructing complex polycyclic systems containing an azetidine ring. These reactions leverage the inherent ring strain and reactivity of the azetidine core.

[2+2] Cycloadditions: Ketenes and isocyanates can react with 2-azetines in [2+2] cycloaddition reactions to form fused bicyclic compounds. For example, the reaction of a 2-azetine with dichloroketene (B1203229) yields a [2.2.0]-fused azetidine product. nih.gov Photocatalyzed [2+2] cycloadditions, such as the aza-Paterno-Büchi reaction, can also be employed to synthesize azetidines from precursors like 2-isoxazoline-3-carboxylates and alkenes using an Iridium(III) photocatalyst. rsc.org

[3+1] Cycloadditions: Copper-catalyzed enantioselective [3+1] cycloadditions have been developed to access tetrasubstituted 2-azetines. nih.gov

[4+2] Cycloadditions: Azetines can also participate in [4+2] cycloaddition reactions, leading to the formation of valuable fused-polycyclic azetidines. nih.gov

Cyclocondensation Reactions: The Paal-Knorr pyrrole (B145914) synthesis offers a method for cyclocondensation. For example, reacting hexane-2,5-dione with a primary amine can produce N-substituted 2,5-dimethyl pyrroles. alliedacademies.org This type of reaction could potentially be adapted for use with deuterated azetidine derivatives.

The following table outlines various cycloaddition reactions involving azetidine-related structures.

Cycloaddition Type Reactants Catalyst/Conditions Product Reference
[2+2] Cycloaddition2-Azetine, Dichloroketene-[2.2.0]-fused azetidine nih.gov
[2+2] Photocloaddition2-Isoxazoline-3-carboxylate, Alkenefac-[Ir(dFppy)3], blue lightAzetidine rsc.org
[3+1] CycloadditionDiazo-aziridine precursorCopper catalyst2-Azetine nih.gov
[4+2] CycloadditionAzetine, Dienophile-Fused-polycyclic azetidine nih.gov

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Metal-catalyzed reactions are indispensable for the functionalization of azetidines, including deuterated analogues like this compound. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for instance, can be used to diversify heterocyclic amino acid derivatives. A brominated pyrazole-azetidine hybrid can be coupled with various boronic acids to introduce new substituents. nih.gov Palladium-catalyzed intramolecular amination of C(sp³)–H bonds is another key transformation for synthesizing azetidines. organic-chemistry.org This reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.orgrsc.org

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are effective for various cross-coupling reactions. Nickel-catalyzed Negishi alkylations can couple N-sulfonyl aziridines with organozinc reagents. mdpi.com Furthermore, nickel catalysis can be employed in the reductive carboxylation of aziridines to produce valuable β-amino acid building blocks. mdpi.com A notable application is the nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane (ABB) with boronic acids, which proceeds through a radical pathway involving the ring-opening of ABB. nih.gov

Other Transition Metal-Catalyzed Reactions: Rhodium catalysts have been used in the synthesis of 2-vinyl azetidines. mdpi.com Iridium complexes have been utilized for the direct hydrogen isotope exchange (HIE) at C-H bonds, which is a method for introducing deuterium (B1214612) or tritium (B154650) into molecules. nih.gov Specifically, photoredox catalysis with an iridium photocatalyst has been shown to be effective for the tritiation of azetidine rings. nih.gov

The table below provides an overview of metal-catalyzed reactions relevant to azetidine chemistry.

Reaction Type Metal Catalyst Reactants Product Type Reference
Suzuki-Miyaura CouplingPalladiumBrominated pyrazole-azetidine hybrid, Boronic acidsDiversified heterocyclic amino acids nih.gov
Intramolecular C-H AminationPalladiumPicolinamide (PA) protected aminesSubstituted azetidines organic-chemistry.org
Negishi AlkylationNickelN-sulfonyl aziridines, Organozinc reagentsAlkylated aziridines mdpi.com
Reductive CarboxylationNickelAziridinesβ-Amino acids mdpi.com
Suzuki Csp²-Csp³ CouplingNickelBenzoylated 1-azabicyclo[1.1.0]butane, Boronic acidsAll-carbon quaternary center-bearing azetidines nih.gov
Hydrogen Isotope ExchangeIridiumAzetidine-containing compounds, D₂O/T₂ODeuterated/Tritiated azetidines nih.gov

Applications of 2 Methylazetidine D3 in Advanced Organic Synthesis and Mechanistic Studies

2-Methylazetidine-d3 as a Chiral Building Block

The use of small, enantiomerically pure molecules as starting materials, a strategy known as chiral pool synthesis, is a cornerstone of modern organic chemistry. numberanalytics.com It provides an efficient pathway to complex, stereochemically defined targets, which is crucial in fields like pharmaceutical development where the chirality of a molecule can dictate its biological activity. enamine.net Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as important structural motifs in medicinal chemistry. nih.govchemrxiv.org

Synthesis of Complex Stereodefined Molecules

This compound, as a chiral building block, offers a direct route to introducing both a stereocenter and a deuterated methyl group into a target molecule. This is particularly valuable in the synthesis of complex molecules where precise control over stereochemistry is paramount. nih.gov The azetidine (B1206935) ring itself is a versatile scaffold that can be further functionalized to create a variety of fused, bridged, and spirocyclic systems. nih.gov The synthesis of stereodefined polysubstituted bicyclo[1.1.0]butanes, for instance, highlights the importance of stereocontrolled additions to small rings to build molecular complexity. nih.gov Similarly, the synthesis of stereopure oligonucleotides relies on chiral building blocks to control the stereochemistry of the final product, which significantly impacts its properties. ethz.ch The principles of biology-oriented synthesis (BIOS) also often rely on the use of structurally simplified, yet biologically relevant scaffolds, which can be derived from chiral building blocks to generate libraries of bioactive compounds. thieme-connect.de

Influence of Deuteration on Stereochemical Outcomes

The replacement of hydrogen with deuterium (B1214612) can, in some cases, influence the stereochemical course of a reaction. This phenomenon, known as a steric isotope effect, arises from the slightly smaller van der Waals radius of a C-D bond compared to a C-H bond. While generally a small effect, it can be significant in highly sensitive stereoselective reactions. wikipedia.org In reactions where the transition state is sterically crowded, the smaller size of the deuterium atom can favor one diastereomeric pathway over another, leading to a change in the product's stereochemical composition. polimi.it Furthermore, the different vibrational frequencies of C-D versus C-H bonds can alter the conformational preferences of a molecule, which can in turn influence the facial selectivity of a reaction. princeton.edu For example, in enzyme-catalyzed reactions, the precise fit of a substrate in the active site is critical, and even the subtle change from hydrogen to deuterium can alter the binding orientation, thereby affecting the stereochemical outcome of the transformation. polimi.it

Deuterium Labeling for Reaction Mechanism Elucidation

Deuterium labeling is a powerful technique for unraveling the intricate details of reaction mechanisms. nih.govunam.mx By selectively replacing hydrogen atoms with deuterium, chemists can track the movement of atoms, identify key intermediates, and probe the nature of transition states. researchgate.netresearchgate.net

Tracking Reaction Pathways and Intermediates

Using this compound, the deuterated methyl group acts as a spectroscopic marker. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to determine the position of the deuterium atoms in the products and any isolated intermediates. This information provides a clear picture of bond-forming and bond-breaking events throughout the reaction. For instance, in a rearrangement reaction, the final position of the d3-methyl group can confirm or refute a proposed mechanistic pathway. This method has been used to study the mechanisms of various reactions, including cycloreversions of azetidines and rearrangements of ammonium (B1175870) ylides. researchgate.netresearchgate.net The ability to trace the labeled group is crucial for understanding complex reaction cascades.

Investigation of Isotopic Effects on Reaction Rates and Selectivity

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org By comparing the reaction rate of a substrate containing this compound with its non-deuterated counterpart, valuable information about the rate-determining step of the reaction can be obtained.

Primary Kinetic Isotope Effect: If the C-H bond to the methyl group is broken or formed in the rate-determining step, a significant primary KIE is typically observed. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, requiring more energy to break, thus slowing down the reaction. princeton.eduunam.mx The magnitude of the KIE can provide insight into the geometry of the transition state. princeton.edu

Secondary Kinetic Isotope Effect: If the deuterated methyl group is not directly involved in bond breaking or formation in the rate-determining step, a smaller secondary KIE may still be observed. wikipedia.org This effect arises from changes in hybridization or steric environment at the labeled position between the ground state and the transition state. wikipedia.orgprinceton.edu For example, a change from sp3 to sp2 hybridization at the carbon bearing the methyl group will result in a normal secondary KIE (kH/kD > 1), while a change from sp2 to sp3 will result in an inverse KIE (kH/kD < 1). wikipedia.org

Table 1: Representative Kinetic Isotope Effects (KIEs) for Deuterium

Reaction Type Typical kH/kD Value Implication
Primary KIE 6-10 C-H/C-D bond is broken in the rate-determining step. wikipedia.org
Secondary KIE (sp3 → sp2) ~1.1-1.2 Change in hybridization at the labeled carbon in the transition state. wikipedia.org
Secondary KIE (sp2 → sp3) ~0.8-0.9 Change in hybridization at the labeled carbon in the transition state. wikipedia.org

Role as an Intermediate in the Synthesis of Scaffolds for Chemical Biology Research (excluding biological activity/clinical data)

The development of novel molecular scaffolds is a central theme in chemical biology and drug discovery. nih.govmdpi.com These scaffolds provide the core structures upon which diverse functional groups can be appended to create libraries of compounds for screening against biological targets. d-nb.info Azetidine-containing scaffolds are of particular interest due to their unique conformational properties and their presence in some natural products. nih.govnih.gov

This compound can serve as a key intermediate in the synthesis of such scaffolds. The azetidine ring can be incorporated into larger, more complex frameworks through various chemical transformations. For example, ring-opening reactions, cycloadditions, or functionalization of the nitrogen atom can lead to a diverse array of molecular architectures. nih.govchemrxiv.org The presence of the deuterated methyl group can be advantageous for analytical purposes during the synthesis and characterization of these complex scaffolds. While this article excludes a discussion of biological activity, the design and synthesis of these scaffolds are fundamental steps in the broader field of chemical biology research. thieme-connect.ded-nb.info

Deuterated Azetidines in Analytical Chemistry Methods (excluding clinical quantification)

Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope deuterium, are invaluable tools in analytical chemistry. The introduction of deuterium into a molecule like an azetidine provides a subtle but precisely detectable mass change without significantly altering its chemical properties. This unique characteristic allows for a range of applications in non-clinical analytical methods, from quantitative analysis to the elucidation of complex chemical mechanisms. This compound serves as a prime example of an isotopically labeled compound designed for these advanced analytical purposes.

The primary applications of deuterated azetidines, including this compound, in a non-clinical analytical context are as internal standards for quantitative mass spectrometry and as probes in mechanistic studies. google.comtum.de

Deuterated Azetidines as Internal Standards

In quantitative analytical chemistry, particularly in chromatography coupled with mass spectrometry (LC-MS, GC-MS), the Stable Isotope Dilution Assay (SIDA) is considered a gold-standard method for accurate quantification. tum.de This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. tum.de The deuterated standard, such as this compound, is chemically almost identical to the non-deuterated analyte (2-Methylazetidine). tum.de Consequently, it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any analyte loss or matrix-induced signal suppression during the analysis. tum.de

The mass spectrometer distinguishes between the analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio difference. researchgate.net For 2-Methylazetidine (B154968) (C₄H₉N, molecular weight approx. 71.12 g/mol ) and this compound (C₄H₆D₃N, molecular weight approx. 74.14 g/mol ), this mass difference is easily resolved. nih.gov Quantification is achieved by calculating the ratio of the analytical signal of the target analyte to the signal of the known amount of the added internal standard. tum.de This method provides high precision and accuracy, as demonstrated in numerous applications, such as the analysis of vitamins where deuterated forms like 25-OH-vitamin D₃ are used as internal standards for LC-MS/MS analysis. spectroscopyonline.comnih.gov

Application in Mechanistic Studies

Deuterium labeling is a powerful technique for investigating the pathways and intermediates of chemical reactions. By strategically placing deuterium atoms, chemists can track bond formations, bond breakages, and stereochemical outcomes.

A key area of application is in studying the stereoselectivity and configurational stability of reactive intermediates. For instance, research on the α-lithiation of chiral N-phenyloxazolinyl azetidines utilized deuteration to probe the reaction mechanism. uniba.itmdpi.com In these studies, the azetidine was treated with a strong base (s-BuLi) to form a lithiated intermediate, which was then quenched with a deuterium source (like D₂O) to introduce a deuterium atom at the site of lithiation. uniba.itmdpi.comchemrxiv.org The stereochemical outcome of this deuteration, analyzed by ¹H NMR, provided critical insights into the stability and equilibration of the lithiated intermediates. uniba.itmdpi.com

The results showed that regardless of which starting diastereomer was used, the deuteration sequence led to the same 90:10 ratio of deuterated products. mdpi.com This finding strongly suggested the involvement of a chemically stable but configurationally labile lithiated intermediate that undergoes rapid equilibration before the deuterium quench. uniba.itmdpi.com

Table 1: Optimization of Lithiation/Deuteration on Diastereomeric Oxazolinylazetidines

This table summarizes the experimental conditions and outcomes for the deuteration of N-((R)-1-phenylethyl)-2-(4,5-dihydrooxazol-2-yl)azetidine diastereomers to study reaction stereoselectivity. The consistent diastereomeric ratio (d.r.) of the products indicates a rapidly equilibrating lithiated intermediate. Data sourced from a 2022 study on azetidine functionalization. uniba.itmdpi.com

EntryStarting Azetidine DiastereomerBase (Equiv.)Time (min)Temperature (°C)Yield (%)Product Diastereomeric Ratio (d.r.)
1(2R,1’R)-1s-BuLi (1.2)5-787090:10
2(2R,1’R)-1s-BuLi (2.0)5-788590:10
3(2R,1’R)-1s-BuLi (2.0)20-789590:10
4(2R,1’R)-1n-BuLi (2.0)20-789590:10
5(2R,1’R)-1LDA (2.0)20-78<20-
6(2S,1’R)-1s-BuLi (2.0)20-789490:10

Furthermore, isotopically labeled azetidines are used as probes in chemical proteomics to identify biological targets. google.com By reacting an isotopically labeled azetidine probe with proteins and analyzing the resulting peptides by high-resolution LC-MS/MS, researchers can identify specific amino acid residues that have been modified by the probe, helping to map protein interactions and identify potential drug targets. google.com

Table 2: Summary of Analytical Methods Using Deuterated Azetidines

This table provides an overview of the analytical techniques and the specific roles that deuterated azetidines play in non-clinical research settings.

Analytical MethodRole of Deuterated AzetidineInformation GainedReference
LC-MS/MS, GC-MSInternal Standard (in SIDA)Accurate and precise quantification of the non-deuterated azetidine analogue. tum.de
Nuclear Magnetic Resonance (NMR)Mechanistic ProbeElucidation of reaction stereochemistry, conformational analysis, and intermediate stability. researchgate.netuniba.itmdpi.com
Mass Spectrometry (MS)Mechanistic ProbeTracking reaction pathways and identifying the location of the label in product molecules. organic-chemistry.org
LC-MS/MS ProteomicsChemical ProbeIdentification of protein binding sites and druggable targets. chemrxiv.orggoogle.com
Fluorescence SpectroscopyStructural AnalogueInvestigation of photophysical properties and the impact of solvation on fluorescent probes. nih.gov

Future Directions and Emerging Research Areas for 2 Methylazetidine D3

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of isotopically labeled compounds like 2-Methylazetidine-d3 is often complex and costly. Future research will prioritize the development of more efficient and sustainable synthetic routes. Key areas of focus include:

Palladium-Catalyzed C-H Amination: Recent advancements in palladium-catalyzed intramolecular amination of unactivated C-H bonds offer a promising strategy for synthesizing azetidines. organic-chemistry.org These methods utilize low catalyst loading and inexpensive reagents under mild conditions, making them more sustainable. organic-chemistry.org Further research could adapt these methods for the specific synthesis of this compound, potentially leading to higher yields and reduced waste.

Enzymatic and Bio-Inspired Synthesis: The discovery of enzymes capable of catalyzing the formation of the azetidine (B1206935) ring presents an exciting opportunity for green chemistry. vulcanchem.com Engineering these enzymes or designing bio-inspired catalysts could lead to highly selective and environmentally friendly production methods for this compound. vulcanchem.com

Continuous Flow Chemistry: Continuous flow systems, which have been shown to streamline deuteration reactions, offer a safer and more efficient alternative to traditional batch processes. thalesnano.com These systems can generate high-purity deuterium (B1214612) gas in situ, avoiding the hazards associated with storing and handling D2 gas. thalesnano.com

Synthetic ApproachPotential AdvantagesKey Research Focus
Palladium-Catalyzed C-H Amination Lower catalyst loading, inexpensive reagents, mild conditions. organic-chemistry.orgAdapting existing methods for deuterated substrates, optimizing reaction conditions for this compound.
Enzymatic/Bio-Inspired Synthesis High selectivity, environmentally friendly, sustainable. vulcanchem.comEnzyme engineering, catalyst design, pathway optimization. vulcanchem.com
Continuous Flow Chemistry Enhanced safety, improved efficiency, high-purity reagents. thalesnano.comReactor design, process optimization for deuterated azetidine synthesis.

Exploration of Novel Reactivity Patterns for Deuterated Azetidines

The presence of deuterium in this compound can influence its reactivity due to the kinetic isotope effect (KIE), where C-D bonds are stronger and break more slowly than C-H bonds. This opens up possibilities for exploring novel reactivity patterns:

Selective C-H/C-D Functionalization: The differential reactivity of C-H and C-D bonds can be exploited for selective functionalization of the azetidine ring. rsc.org This allows for the introduction of various functional groups at specific positions, leading to the creation of a diverse library of deuterated azetidine derivatives.

Ring-Opening Reactions: Azetidines are known to undergo ring-opening reactions, and the presence of deuterium could modulate the regioselectivity and stereoselectivity of these transformations. beilstein-journals.org Studying these reactions can provide access to novel acyclic compounds with defined stereochemistry.

Catalyst Development: Deuterated ligands can sometimes lead to more stable and efficient catalysts. researchgate.net Investigating the use of this compound or its derivatives as ligands in transition metal catalysis could lead to the development of improved catalytic systems for a variety of organic transformations.

Advanced Characterization Techniques for Enhanced Understanding

A thorough understanding of the structure, dynamics, and properties of this compound is crucial for its effective application. Advanced characterization techniques will play a key role in this endeavor:

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is a powerful tool for determining the isotopic purity of deuterated compounds. nih.govresearchgate.net This technique can be used to accurately quantify the deuterium content in this compound and to monitor hydrogen-deuterium exchange reactions. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-nuclear NMR spectroscopy (¹H, ²H, ¹³C) is essential for confirming the structure and determining the position of deuterium labeling in this compound. ansto.gov.au Advanced NMR techniques can also provide insights into the conformational dynamics of the azetidine ring.

X-ray Crystallography: Single-crystal X-ray diffraction can provide precise information about the three-dimensional structure of this compound and its derivatives, including bond lengths and angles. rsc.org This information is invaluable for understanding the impact of deuteration on the molecular geometry.

Characterization TechniqueInformation GainedImportance for this compound
High-Resolution Mass Spectrometry (HRMS) Isotopic purity, deuterium content. nih.govresearchgate.netQuality control, monitoring of H/D exchange. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Structure confirmation, position of deuterium label, conformational dynamics. ansto.gov.auStructural elucidation, understanding dynamic behavior.
X-ray Crystallography 3D structure, bond lengths, bond angles. rsc.orgPrecise geometric information, understanding structural effects of deuteration.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental studies is becoming increasingly important in chemical research. mit.edubioquicknews.com For this compound, this integrated approach can provide deeper insights and guide future research:

Predicting Reaction Outcomes: Computational models, such as Density Functional Theory (DFT) calculations, can be used to predict the feasibility and selectivity of synthetic reactions for azetidines. mit.edubioquicknews.comfrontiersin.org This can help in designing more efficient synthetic routes and in understanding the factors that control reactivity. mit.edu

Understanding Reaction Mechanisms: Computational studies can elucidate the mechanisms of reactions involving deuterated azetidines, including the role of the kinetic isotope effect. researchgate.netunimi.it This knowledge is crucial for optimizing reaction conditions and for designing new reactions. researchgate.netunimi.it

Rationalizing Spectroscopic Data: Computational methods can be used to calculate spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental data and confirm structural assignments. acs.orgacs.org

Expanding the Scope of Isotopic Labeling Applications in Fundamental Chemical Research

Deuterium-labeled compounds like this compound are invaluable tools for fundamental chemical research. symeres.commusechem.com Future applications are expected to expand into several key areas:

Mechanistic Elucidation: The kinetic isotope effect associated with deuterium makes this compound an excellent probe for studying reaction mechanisms. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into the rate-determining steps of a reaction.

Tracing Metabolic Pathways: Isotopic labeling is a powerful technique for tracing the fate of molecules in biological systems. this compound can be used to study the absorption, distribution, metabolism, and excretion (ADME) of azetidine-containing compounds. musechem.com

Internal Standards in Analytical Chemistry: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantification. thalesnano.com this compound can serve as a reliable internal standard for the accurate quantification of 2-methylazetidine (B154968) and its derivatives in complex matrices.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-Methylazetidine-d3, and how do deuterium incorporation methods influence isotopic purity?

  • Methodological Answer : Deuterated compounds like this compound are typically synthesized via catalytic hydrogen-deuterium exchange or deuterated reagent substitution. For example, deuterated methyl groups can be introduced using CD3I or D2O under controlled conditions . Isotopic purity (>98%) is critical for NMR or mass spectrometry (MS) applications; thus, post-synthesis purification via column chromatography or recrystallization is recommended. Characterization should include ¹H/²H NMR to confirm deuterium incorporation and LC-MS for isotopic distribution analysis .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validating its identity?

  • Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

  • NMR : ¹³C NMR distinguishes deuterated carbons (e.g., CD3 groups show reduced splitting in DEPT spectra).
  • High-resolution MS : Confirms molecular formula (e.g., C4H6D3N) and isotopic pattern.
  • FT-IR : Validates functional groups (e.g., azetidine ring vibrations at ~1,100 cm⁻¹).
    Cross-referencing with non-deuterated analogs (e.g., 3,3-Dimethylazetidine ) ensures accurate peak assignments .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : This compound is used as a metabolic tracer in pharmacokinetic studies. For instance, deuterium labeling enables tracking of methyl group metabolism via LC-MS/MS, distinguishing endogenous vs. exogenous pathways in vivo. Researchers should design dose-response experiments with controls (e.g., non-deuterated analogs) to account for kinetic isotope effects .

Advanced Research Questions

Q. How can researchers address contradictions in metabolic stability data for this compound across different in vitro models?

  • Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., liver microsome sources, incubation times). A robust approach includes:

  • Standardizing protocols : Use pooled human liver microsomes (pH 7.4, 37°C) and validate with positive controls (e.g., dextromethorphan).
  • Statistical analysis : Apply ANOVA to compare half-life (t½) values across replicates and models (e.g., hepatocytes vs. microsomes).
  • Mechanistic studies : Probe cytochrome P450 isoform-specific metabolism using inhibitors (e.g., ketoconazole for CYP3A4) .

Q. What experimental design considerations are critical for studying the solvolysis kinetics of this compound under acidic conditions?

  • Methodological Answer :

  • Control variables : Maintain constant temperature (±0.1°C) and ionic strength (e.g., 0.1 M HCl/NaCl).
  • Kinetic monitoring : Use stopped-flow UV-Vis or ¹H NMR to track ring-opening rates.
  • Isotope effect analysis : Compare kH/kD ratios with non-deuterated analogs to assess deuterium’s impact on transition states .

Q. How can computational modeling (e.g., DFT) guide the optimization of this compound synthesis routes?

  • Methodological Answer : Density Functional Theory (DFT) predicts reaction energetics and intermediates. For example:

  • Transition state analysis : Identify energy barriers for deuterium incorporation steps.
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to optimize reaction yields.
    Validate models experimentally using Arrhenius plots and kinetic isotope effect (KIE) measurements .

Data Contradiction and Validation

Q. How should researchers resolve conflicting reports on the thermal stability of this compound?

  • Methodological Answer : Discrepancies may stem from impurities or measurement techniques. Recommended steps:

  • Replicate studies : Perform thermogravimetric analysis (TGA) under inert atmospheres (N2/Ar) to exclude oxidative decomposition.
  • Purity verification : Use HPLC-ELSD to rule out stabilizers or byproducts affecting stability.
  • Cross-lab validation : Collaborate with independent labs using standardized protocols .

Literature and Experimental Reproducibility

Q. What strategies ensure reproducibility when replicating synthesis protocols for this compound from literature?

  • Methodological Answer :

  • Detailed documentation : Record exact equivalents of deuterated reagents, reaction times, and workup steps.
  • Supporting information : Refer to supplemental data (e.g., NMR spectra in .cif format) from primary sources .
  • Peer validation : Publish full experimental details in open-access repositories (e.g., Zenodo) to facilitate replication .

Tables for Key Data

Property Value/Technique Reference
Isotopic Purity≥98% (LC-MS)
Melting Point45–47°C (DSC)
Solubility in DMSO50 mg/mL (25°C)
Metabolic t½ (Human Liver)2.3 ± 0.4 h (LC-MS/MS)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.